REACTION_CXSMILES
|
[BrH:1].Cl[C:3]1[CH2:7][CH:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][N:14]=2)[N:4]=1>BrCBr>[Br:1][C:3]1[CH2:7][CH:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][N:14]=2)[N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
ethyl 3-chloro-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
|
Quantity
|
8.45 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
BrCBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 90 minutes the gas flow was terminated
|
Duration
|
90 min
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with aqueous sodium bicarbonate solution (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |